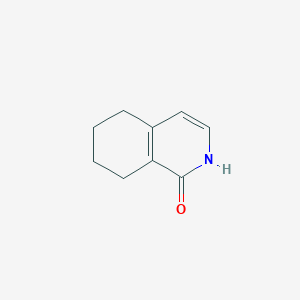

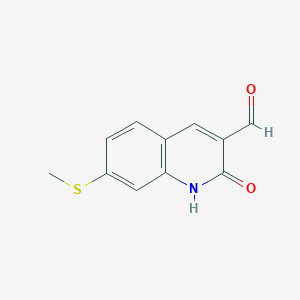

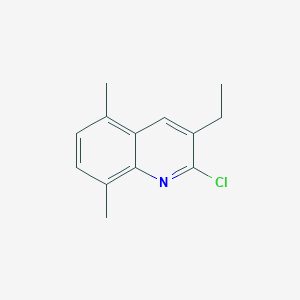

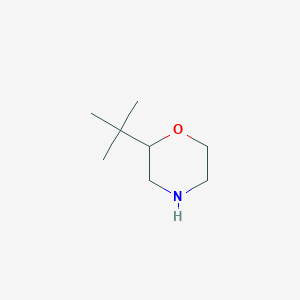

7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde

Description

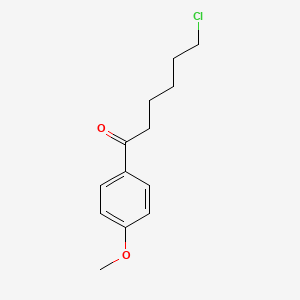

The compound of interest, 7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde, is a quinoline derivative, which is a class of heterocyclic compounds known for their diverse chemotherapeutic activities. Quinolinecarbaldehydes, in particular, have been studied for their potential in medicinal chemistry due to their antituberculosis, antibacterial, and anticancer properties. They also serve as intermediates for the synthesis of new heterocycles and have applications as corrosion inhibitors and organic ligands for the synthesis of various complexes .

Synthesis Analysis

The synthesis of quinolinecarbaldehydes can be achieved through various methods. One approach involves the Reimer-Tiemann, Vilsmeier-Haack, and Duff aldehyde synthesis methods, which are compared for their effectiveness in formylating quinoline derivatives at specific positions. The Reimer-Tiemann method has been used to synthesize 7-bromo-8-hydroxyquinoline-5-carbaldehyde, while the Duff and Vilsmeier-Haack reactions have been employed for the double formylation of quinoline derivatives . Another synthesis method described involves the chemoselective oxidation of 4-methylquinolines using hypervalent iodine(III) reagents, which offers a metal-free and mild reaction condition with good yields and high chemoselectivity .

Molecular Structure Analysis

The molecular structures of quinolinecarbaldehydes and their derivatives have been characterized using various spectroscopic techniques. Single-crystal X-ray diffraction measurements have been used to determine the structures of certain quinoline derivatives. Additionally, computational studies have been conducted to explain the selectivity of formylation transformations, and the structures have been further characterized by MS, HRMS, GC-MS, FTIR, electronic absorption spectroscopy, and multinuclear NMR .

Chemical Reactions Analysis

Quinolinecarbaldehydes can react with amino compounds to form Schiff bases and hydrazones. These reactions have been studied, and the resulting Schiff bases and hydrazones have been characterized by their IR, 1D NMR, 2D NMR, and MS spectra. The imine -CH=N- group in these compounds exists in the E-configuration, which has been confirmed by 1H NMR and NOESY data .

Physical and Chemical Properties Analysis

The electrochemical properties of quinolinecarbaldehydes have been investigated, revealing a strong correlation between the chemical structure and the reduction and oxidation potentials. The presence of a methyl group has been found to facilitate oxidation, while the reduction potential of methylated compounds is more negative compared to non-methylated structures. These findings are supported by calculations of frontier molecular orbitals. Furthermore, the photophysical properties of 7-hydroxyquinoline-8-carbaldehydes have been studied, indicating solvent-dependent equilibrium between two tautomeric forms in the ground state and a ground- and excited-state hydrogen atom transfer process .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

- A study by Kametani et al. (1975) discussed the synthesis of heterocyclic compounds, including the conversion of methyl 9,11-dihydro-9-oxoindolizino[1,2-b]quinoline-7-carboxylate into its derivatives. This process is significant for the synthesis of complex quinoline structures, similar to 7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde (Kametani et al., 1975).

Chemistry of Quinolinecarbaldehydes

- In 2020, Wantulok et al. presented a new approach to the synthesis of selected quinolinecarbaldehydes, offering insights into the spectroscopic characterization of these compounds. The study compared different aldehyde synthesis methods, relevant to understanding the chemistry of 7-Methylsulfanyl-2-oxo-quinoline-3-carbaldehyde (Wantulok et al., 2020).

Plant Growth Promoting Effects

- A study by Hassan et al. (2020) on the synthesis of novel quinolinyl chalcones and their effects on plant growth can provide insight into the potential agricultural applications of similar compounds like 7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde (Hassan et al., 2020).

Cytotoxic Properties for Cancer Treatment

- Korcz et al. (2018) explored the in vitro cytotoxic properties of novel quinoline-3-carbaldehyde hydrazones. This research may be relevant for the potential medical applications of 7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde in cancer therapy (Korcz et al., 2018).

Blood Coagulation Factor Inhibition

- Potapov et al. (2021) synthesized 2H-pyrano[3,2-g]quinolin-2-ones and examined their anticoagulant activity, indicating the potential of similar compounds, like 7-Methylsulfanyl-2-oxo-quinoline-3-carbaldehyde, in inhibiting blood coagulation factors (Potapov et al., 2021).

Fluorogenic Reagent in Chromatography

- Beale et al. (1990) discussed the application of a similar compound, 3-(2-furoyl)quinoline-2-carbaldehyde, as a fluorogenic reagent for primary amine analysis in liquid chromatography, suggesting potential analytical applications for 7-Methylsulfanyl-2-oxo-quinoline-3-carbaldehyde in similar contexts (Beale et al., 1990).

Chemoselective Oxidation in Organic Synthesis

- Xu et al. (2021) described a method for chemoselective oxidation of methylquinolines to quinoline-4-carbaldehydes. This process could be relevant for understanding the chemical reactions and synthesis involving 7-Methylsulfanyl-2-oxo-quinoline-3-carbaldehyde (Xu et al., 2021).

properties

IUPAC Name |

7-methylsulfanyl-2-oxo-1H-quinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-15-9-3-2-7-4-8(6-13)11(14)12-10(7)5-9/h2-6H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTPQVGRZBWWFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)C=C(C(=O)N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301194782 | |

| Record name | 1,2-Dihydro-7-(methylthio)-2-oxo-3-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301194782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde | |

CAS RN |

873300-63-1 | |

| Record name | 1,2-Dihydro-7-(methylthio)-2-oxo-3-quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873300-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-7-(methylthio)-2-oxo-3-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301194782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320087.png)

![[(1-Quinazolin-4-ylpiperidin-4-yl)methyl]amine](/img/structure/B1320118.png)